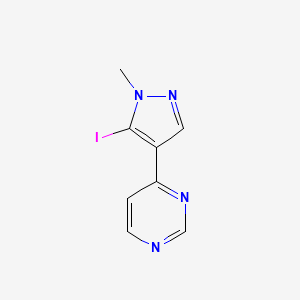

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

Description

Properties

Molecular Formula |

C8H7IN4 |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

4-(5-iodo-1-methylpyrazol-4-yl)pyrimidine |

InChI |

InChI=1S/C8H7IN4/c1-13-8(9)6(4-12-13)7-2-3-10-5-11-7/h2-5H,1H3 |

InChI Key |

IRUZAQCORMHKMR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=NC=NC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

General Synthetic Strategy

The synthesis of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can be approached through various methods, including:

Cyclization Reactions : Utilizing precursors that undergo cyclization to form the pyrazole and pyrimidine moieties.

Substitution Reactions : Employing nucleophilic or electrophilic substitution to introduce iodine and methyl groups.

Detailed Preparation Methods

Method A: Cyclization from Hydrazones

Starting Materials : Use an appropriate aldehyde or ketone to react with hydrazine to form a hydrazone.

Cyclization : Treat the hydrazone with a suitable reagent (e.g., acetic anhydride) to facilitate cyclization into the pyrazole ring.

Pyrimidine Formation : Subsequently, react the pyrazole derivative with a pyrimidine precursor (such as cyanamide) under acidic conditions to yield the target compound.

Method B: Direct Iodination and Methylation

Synthesis of Pyrazole : Start with 1-methyl-1H-pyrazole and react it with an iodoalkane (e.g., iodine or iodobenzene) in the presence of a base (e.g., potassium carbonate) to introduce the iodine atom.

Formation of Pyrimidine Ring : React the iodinated pyrazole with urea or thiourea under heat to facilitate the formation of the pyrimidine structure.

Final Methylation : Use methyl iodide in the presence of a base to introduce the methyl group at the desired position on the pyrazole ring.

Alternative Synthesis via Microwave-Assisted Techniques

Microwave-assisted synthesis can enhance reaction rates and yields:

Reagents : Combine hydrazones with pyrimidine precursors in a microwave reactor.

Conditions : Optimize temperature and time for maximum yield, typically around 150°C for short durations (5–15 minutes).

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their reaction conditions and yields:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization A | Acetic anhydride | Acidic conditions | 70–85 |

| Direct Iodination | Iodomethane, K₂CO₃ | Base-mediated, reflux | 60–75 |

| Microwave Synthesis | Hydrazone, pyrimidine precursor | Microwave irradiation | 80–90 |

Analytical Techniques for Characterization

To confirm the successful synthesis of this compound, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) : Used for structural elucidation, particularly to confirm the integration of methyl and iodine substituents.

Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns.

Infrared Spectroscopy (IR) : Identifies functional groups through characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring can form strong interactions with biological molecules, leading to various biological effects. The compound can inhibit specific enzymes or receptors, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse properties depending on substituent type, position, and electronic nature. Below is a comparison with structurally related compounds:

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The iodine atom in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like dimethylamino in . This difference affects electronic transitions and reactivity (e.g., nucleophilic substitution vs. charge-transfer interactions) .

- Halogen Bonding: The iodo substituent may engage in halogen bonding, a feature absent in non-halogenated analogs (e.g., 4-(2-pyridyl)pyrimidine), which rely on π-π stacking or hydrogen bonding .

Structural and Conformational Analysis

Crystallographic data from similar compounds highlight the importance of molecular geometry:

- Dihedral Angles: In 2-butylsulfanyl-4,6-bis[(E)-4-(dimethylamino)styryl]-pyrimidine, the dihedral angles between the pyrimidine core and pendant phenyl rings are ~14°, promoting conjugation and planar molecular conformations . In contrast, the pyrazole ring in the target compound may adopt a non-planar conformation due to steric clashes between the methyl and iodine groups.

- Bond Lengths and Angles : Iodo-substituted compounds typically exhibit longer C–I bonds (~2.10 Å) compared to C–Cl (~1.74 Å) or C–N (~1.47 Å) bonds, influencing molecular flexibility and packing efficiency .

Physical and Chemical Properties

- Melting Points: Substituent polarity and symmetry significantly affect melting points. For example, 4-(4-pyridyl)pyrimidine melts at 131–133°C due to enhanced symmetry and intermolecular interactions, while less symmetric analogs (e.g., 4-(2-pyridyl)pyrimidine) melt at lower temperatures (75–78°C) . The iodine atom in the target compound may elevate its melting point relative to non-halogenated analogs.

- Solubility: The methyl group improves lipid solubility compared to polar substituents like amino or hydroxyl groups in compounds such as 4-amino-6-fluoropyridin-2(1H)-one .

Biological Activity

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is a compound belonging to the family of pyrazole and pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with an iodine atom and a methyl group, linked to a pyrimidine structure. This unique combination of heterocycles contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Inhibition of EGFR signaling |

| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-(1H)-pyrazole | Various | 0.07 | EGFR inhibitor |

| 1-Acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | MCF-7 | 0.08 | Apoptosis induction |

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes plays a crucial role in reducing inflammation.

Case Study:

In a study by Tewari et al., a series of pyrazole derivatives were evaluated for their anti-inflammatory activity. Compounds demonstrated significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. For example, it may act as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.

Table 2: Enzyme Inhibition by Pyrazolo Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity Factor |

|---|---|---|---|

| This compound | MAO-A | TBD | TBD |

| 3-Methylpyrazol derivatives | MAO-B | 40 | 4000 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Signaling Pathways : The compound may disrupt critical signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Anti-inflammatory Pathways : By inhibiting COX enzymes, these compounds can significantly reduce inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of pyrazole precursors with pyrimidine derivatives. For example:

- Cyclocondensation : Reacting 5-amino-1-methylpyrazole-4-carbonitrile with iodinated pyrimidine intermediates under acidic conditions (e.g., glacial acetic acid) at elevated temperatures (108°C) .

- Mannich Reactions : Morpholine and formaldehyde can be used in refluxing ethanol to introduce morpholine-methyl groups, followed by crystallization from ethanol (95%) for purification .

- Optimization : Yield improvements (up to 70-85%) are achieved by controlling stoichiometry (e.g., 2.00 equivalents of NHOAc) and solvent selection (polar aprotic solvents reduce side reactions) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the iodopyrazole and pyrimidine moieties. For example, aromatic protons appear as distinct singlets in δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 317.1) .

- X-ray Crystallography : Resolves steric effects of the iodine substituent and confirms planarity of the pyrimidine ring .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-iodo group serves as a reactive site for Suzuki-Miyaura or Ullmann couplings. For instance:

- Suzuki Reactions : Palladium catalysts (Pd(PPh)) enable aryl boronic acid coupling, replacing iodine with aryl groups. Reaction efficiency depends on ligand choice (e.g., SPhos enhances turnover) .

- Challenges : Steric hindrance from the 1-methyl group may reduce coupling yields, necessitating elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Docking Studies : Tools like AutoDock Vina simulate interactions with kinase targets (e.g., EGFR). The pyrimidine ring forms hydrogen bonds with catalytic lysine residues, while the iodine atom occupies hydrophobic pockets .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. The iodine atom lowers the LUMO energy, enhancing electrophilicity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Validation : Re-evaluate IC values across multiple assays (e.g., enzymatic vs. cell-based). Discrepancies may arise from off-target effects at high concentrations .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., deiodinated analogs) that may contribute to observed variability .

Q. How can structural modifications enhance selectivity for kinase inhibition?

- Substituent Engineering : Replacing iodine with bulkier groups (e.g., CF) improves selectivity for JAK2 over ABL1 kinases by occupying unique ATP-binding pockets .

- Hybrid Scaffolds : Conjugating the pyrimidine core with morpholine (via Mannich reactions) enhances solubility and reduces hERG channel binding .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH gradients (1.2–7.4) and analyze hydrolytic stability via HPLC. The pyrimidine ring is stable, but the iodine substituent may oxidize in acidic media .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC and NMR .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.